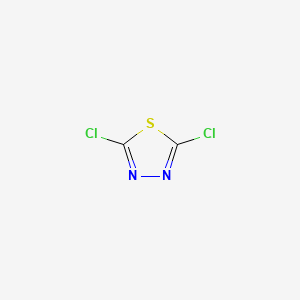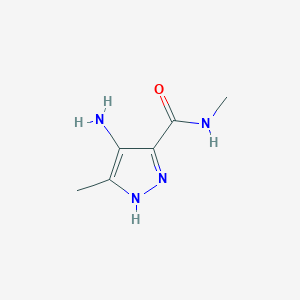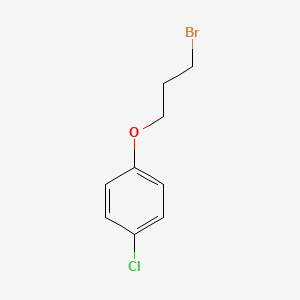
1-(3-Bromopropoxy)-4-chlorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene and related compounds has been extensively studied. Various methods have been developed to synthesize this compound efficiently, often involving bromination and chlorination reactions of specific benzene derivatives. For instance, a study on the preparation and characterization of related benzamide derivatives highlights the synthesis of bromo and chloro substituted benzene compounds through elimination reactions, reduction reactions, and bromization (Bi, 2015).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropoxy)-4-chlorobenzene has been analyzed using various spectroscopic techniques. Experimental and theoretical investigations, including FT-IR, FT-Raman spectroscopy, and DFT calculations, provide insights into its structural aspects. These studies help in understanding the vibrational frequencies, optimized structures, and electronic properties of the compound (Udayakumar et al., 2011).
Chemical Reactions and Properties
The reactivity and participation of 1-(3-Bromopropoxy)-4-chlorobenzene in various chemical reactions have been a subject of research. Its role as an intermediate in the manufacture of other chemical compounds, including pharmaceuticals and agrochemicals, has been explored. Studies focusing on its solubility in different solvents, reaction kinetics, and interaction with other chemical entities offer valuable information for its application in synthetic chemistry (Jiang et al., 2013).
Physical Properties Analysis
The physical properties of 1-(3-Bromopropoxy)-4-chlorobenzene, such as solubility in various solvents, melting and boiling points, and crystalline structure, are crucial for its application in chemical syntheses. The solubility of this compound in aqueous ethanol mixtures has been measured, providing essential data for its purification and application in different chemical processes (Jiang et al., 2013).
Applications De Recherche Scientifique
Solubility and Purification
1-(3-Bromopropoxy)-4-chlorobenzene is a significant intermediate in the production of omoconazole nitrate. Its solubilities in various aqueous ethanol solutions have been studied, revealing that the solubility increases with temperature. This information is critical for its purification by crystallization, a process enhanced by understanding its solubility behavior in different solvents and temperatures (Jiang et al., 2013).
Chemical Reactions and Intermediacy
The compound serves as an intermediary in various chemical reactions. For instance, its involvement in the formation of polyhalogenoaromatic compounds, particularly in the context of reactions with magnesium, has been explored. This sheds light on the compound's role in complex chemical pathways, such as electron transfer and nucleophilic displacement reactions (Wakefield, Whitten, & Farley, 1982).
Environmental and Biological Interactions
While the specific research on 1-(3-Bromopropoxy)-4-chlorobenzene's environmental and biological interactions is limited, studies on related chlorobenzene compounds provide insights into their potential impact. For instance, the effects of chlorinated benzenes on foreign organic compound metabolism in rats suggest possible metabolic pathways and interactions that could be relevant to 1-(3-Bromopropoxy)-4-chlorobenzene (Carlson & Tardiff, 1976).
Photophysical and Photochemical Properties
The study of dissociative electron attachment to similar chlorobenzene compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, can inform about the photophysical and photochemical properties of 1-(3-Bromopropoxy)-4-chlorobenzene. This includes understanding how temperature influences these processes and their potential applications in fields like material science (Mahmoodi-Darian et al., 2010).
Catalytic Processes
The catalytic conversion of chlorobenzene over various catalysts, including metal phosphates and sulfates, provides insights into potential catalytic processes involving 1-(3-Bromopropoxy)-4-chlorobenzene. These studies can inform on how the compound might behave in different catalytic environments, which is useful for industrial applications (Takita et al., 2006).
Synthesis and Characterization
Studies focusing on the synthesis of various benzene derivatives, including those related to 1-(3-Bromopropoxy)-4-chlorobenzene, offer valuable information on synthetic pathways and the characterization of similar compounds. This information can be utilized in the development of new synthetic methods and products (Liu, Li, Lu, & Miao, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEAVDHTWIVBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279094 | |
| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-chlorobenzene | |
CAS RN |
27983-04-6 | |
| Record name | 27983-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene and what type of intermolecular interactions are present?
A1: The crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene reveals that the chlorine atom is slightly out of plane from the aromatic ring by 0.072 Å []. The crystal structure is stabilized by π-π interactions between neighboring phenyl rings with a centroid-centroid distance of 3.699 Å. Additionally, C-H⋯π interactions between a methylene group and the chlorophenyl ring further contribute to the stability of the crystal structure [].
Q2: Has the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene been investigated in any solvent systems?
A2: Yes, the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene has been experimentally determined in aqueous ethanol mixtures at temperatures ranging from 273.15 to 303.15 K [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

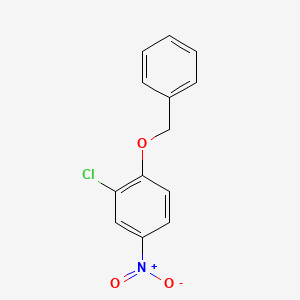

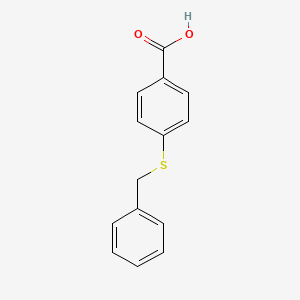

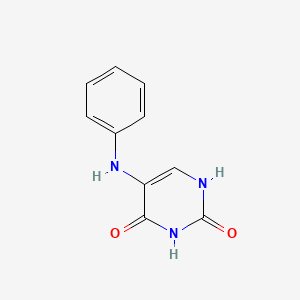
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
